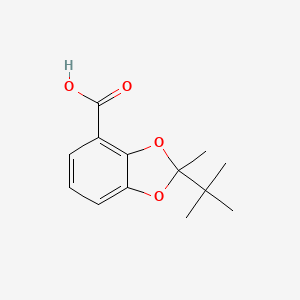
1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzodioxole family, characterized by a dioxole ring fused to a benzene ring. The presence of the carboxylic acid group and the tert-butyl and methyl substituents further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-benzodioxole with tert-butyl chloride and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of anhydrides or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Similar structure but different substitution pattern.
Piperonylic acid: Another benzodioxole derivative with distinct chemical properties.
Uniqueness
1,3-Benzodioxole-4-carboxylic acid, 2-(1,1-dimethylethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl and methyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.
特性
CAS番号 |
168031-70-7 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-12(2,3)13(4)16-9-7-5-6-8(11(14)15)10(9)17-13/h5-7H,1-4H3,(H,14,15) |
InChIキー |
OBKLBZDYLDXACZ-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


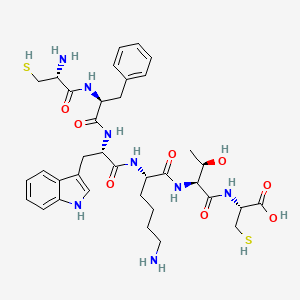
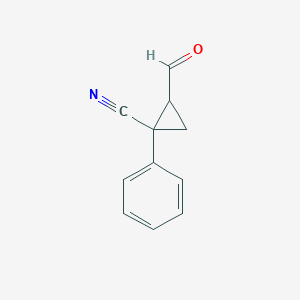
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
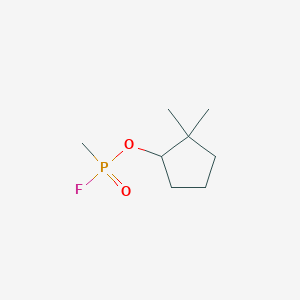
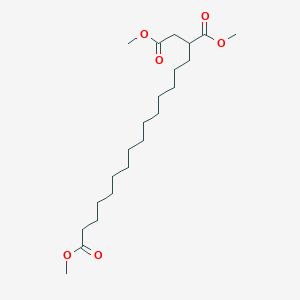

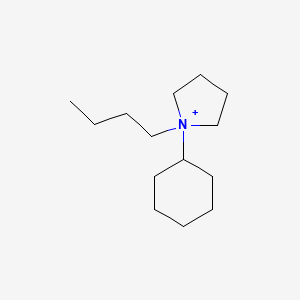
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)
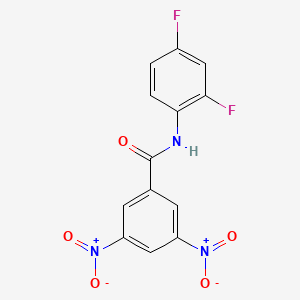
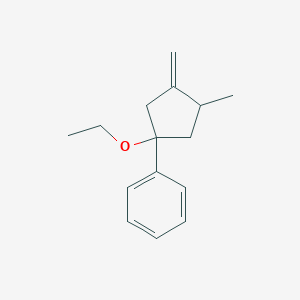
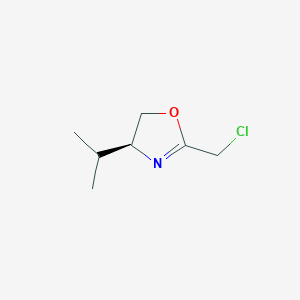
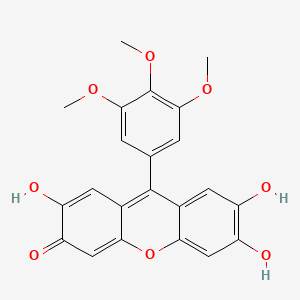
![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
